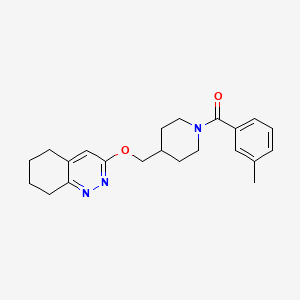
(4-(((5,6,7,8-四氢噌啉-3-基)氧基)甲基)哌啶-1-基)(间甲苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chemistry
In organic synthesis, (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone serves as a versatile intermediate for constructing more complex molecules.
Biology
This compound has shown potential as a ligand in biochemical assays, helping in the identification of protein targets and pathways.
Medicine
In pharmacology, it is being investigated for its therapeutic potential, particularly its ability to modulate neurotransmitter systems, making it a candidate for drug development in neurological disorders.
Industry
In materials science, it is used in the development of specialty polymers due to its stable aromatic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone typically involves multiple steps. One common method is:
Formation of Tetrahydrocinnolin Derivative: : Start with a cinnoline derivative which undergoes hydrogenation to form the tetrahydrocinnoline structure.
Introduction of Piperidine Moiety: : Next, a piperidine ring is attached to the molecule through an amide bond formation.
Attachment of Methanone Group: : Finally, the m-tolyl methanone group is incorporated via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow processes to improve yield and efficiency. Key reagents and catalysts are carefully chosen to optimize reaction conditions, minimize side reactions, and ensure purity of the final product.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can be oxidized, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: : It undergoes reduction reactions often using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The molecule can participate in nucleophilic substitution reactions, especially at the piperidine and tolyl sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Halides like sodium iodide in acetone.
Major Products Formed
Oxidation: : Formation of corresponding quinone derivatives.
Reduction: : Dehydrogenated piperidine derivatives.
Substitution: : Substituted piperidine derivatives.
作用机制
This compound exhibits its effects by interacting with specific molecular targets, particularly neurotransmitter receptors. Its binding modulates receptor activity, affecting downstream signaling pathways. For example, it can act as an agonist or antagonist, leading to varied physiological responses.
相似化合物的比较
Similar Compounds
N-(4-(Piperidin-1-yl)phenyl)methanone
4-((4-(Chlorophenyl)methyl)piperidin-1-yl)(m-tolyl)methanone
Highlighting Uniqueness
Compared to these, (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone stands out due to its unique cinnoline moiety, which enhances its chemical stability and broadens its range of reactivity and applications.
This detailed exploration of (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone showcases its significance in various scientific and industrial fields
属性
IUPAC Name |
(3-methylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-5-4-7-19(13-16)22(26)25-11-9-17(10-12-25)15-27-21-14-18-6-2-3-8-20(18)23-24-21/h4-5,7,13-14,17H,2-3,6,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPLIOXSOLWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)
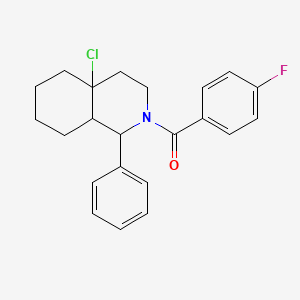
![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)
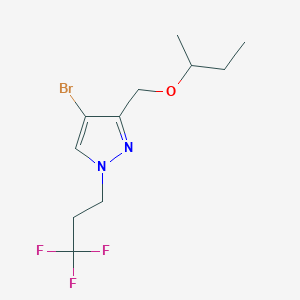
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)
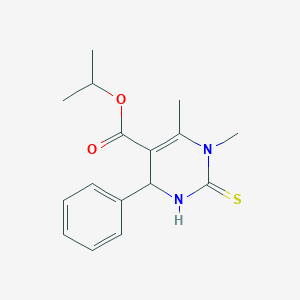
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)
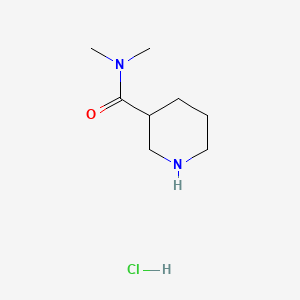
![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)
![5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)
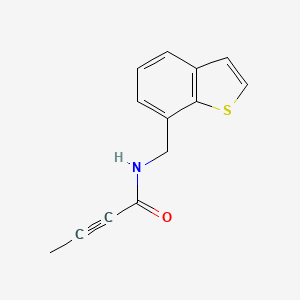
![2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2449310.png)
